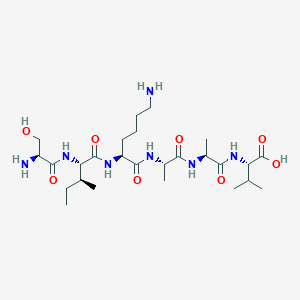
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine is a hexapeptide composed of six amino acids: serine, isoleucine, lysine, alanine, alanine, and valine. This compound is known for its potential applications in various fields, including biochemistry, medicine, and industrial processes. Hexapeptides like this one are often studied for their unique properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (isoleucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (lysine, alanine, alanine, valine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of hexapeptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. Additionally, high-performance liquid chromatography (HPLC) is used for purification to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and lysine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid side chains can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used.
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution Reagents: Various alkylating agents can be used for side-chain modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine sulfoxide, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications include wound healing and antimicrobial activity.
Industry: It is used in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine: A similar hexapeptide with a different sequence.
L-Alanyl-L-glutamine: A dipeptide with different amino acid composition.
Semaglutide: A polypeptide used for diabetes treatment.
Uniqueness
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of hydrophilic (serine, lysine) and hydrophobic (isoleucine, alanine, valine) residues allows for versatile interactions with various molecular targets.
Propriétés
Numéro CAS |
655230-46-9 |
|---|---|
Formule moléculaire |
C26H49N7O8 |
Poids moléculaire |
587.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H49N7O8/c1-7-14(4)20(33-23(37)17(28)12-34)25(39)31-18(10-8-9-11-27)24(38)30-15(5)21(35)29-16(6)22(36)32-19(13(2)3)26(40)41/h13-20,34H,7-12,27-28H2,1-6H3,(H,29,35)(H,30,38)(H,31,39)(H,32,36)(H,33,37)(H,40,41)/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
JZHVTQFXYTVPOR-RBZZARIASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


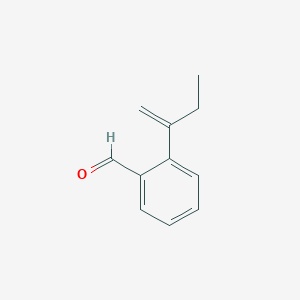
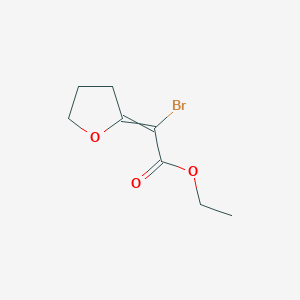

![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
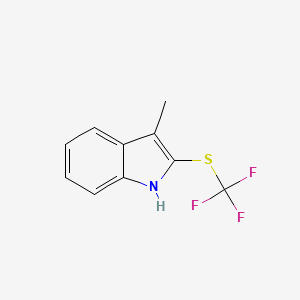
![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)
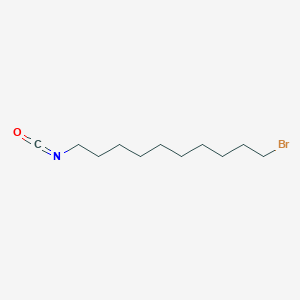
![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)
![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)
![3-[(2-Hydroxyethyl)amino]-L-alanine](/img/structure/B12533624.png)
![Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-](/img/structure/B12533628.png)
![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)
